

# 2-Amino-2-(3-fluorophenyl)acetonitrile chemical properties

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## Compound of Interest

Compound Name: 2-Amino-2-(3-fluorophenyl)acetonitrile

Cat. No.: B180583

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An In-depth Technical Guide on the Core Chemical Properties of **2-Amino-2-(3-fluorophenyl)acetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on **2-Amino-2-(3-fluorophenyl)acetonitrile**. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the quantitative data presented is for isomeric or closely related compounds and should be used for reference with caution.

## Introduction

**2-Amino-2-(3-fluorophenyl)acetonitrile** is a fluorinated aminonitrile compound. The introduction of a fluorine atom onto the phenyl ring can significantly alter the physicochemical and metabolic properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. This guide provides a consolidated overview of its chemical properties, synthesis, and available data, while also highlighting the current gaps in knowledge.

## Chemical and Physical Properties

Detailed experimental data for **2-Amino-2-(3-fluorophenyl)acetonitrile** is scarce. The following tables summarize the available information for the target compound and provide data for related isomers and precursors for comparative purposes.

**Table 1: Core Properties of 2-Amino-2-(3-fluorophenyl)acetonitrile**

Property	Value	Source
CAS Number	118880-96-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	150.15 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>C1=CC(=CC(=C1)F)C(C#N)N</chem>	N/A
InChI Key	N/A	N/A
Appearance	Not Reported	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Solubility	Not Reported	N/A

**Table 2: Comparative Properties of Related Compounds**

Property	2-Amino-2-(4-fluorophenyl)acetonitrile	2-[(3-Fluorophenyl)amino]acetonitrile	2-(3-Fluorophenyl)acetonitrile
CAS Number	129592-99-0	64204-53-1	501-00-8
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub> (Note: Likely an error in the source)	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub>	C <sub>8</sub> H <sub>6</sub> FN
Molecular Weight	230.059 g/mol (Note: Likely an error in the source)	150.15 g/mol	135.138 g/mol
Melting Point	273-274 °C	Not Reported	Not Reported
Boiling Point	363.2 °C at 760 mmHg	Not Reported	226.8 °C at 760 mmHg
Density	1.673 g/cm <sup>3</sup>	Not Reported	1.1 g/cm <sup>3</sup>
Flash Point	173.5 °C	Not Reported	83.1 °C
Source	<a href="#">[1]</a>	<a href="#">[4]</a>	<a href="#">[5]</a>

## Synthesis and Purification

### Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Amino-2-(3-fluorophenyl)acetonitrile** is not readily available. However, a general approach can be inferred from the synthesis of related  $\alpha$ -aminonitriles and a brief mention in the literature. The Strecker synthesis is a common method for producing  $\alpha$ -aminonitriles.

Generalized Strecker Synthesis Protocol (Proposed):

- **Imine Formation:** 3-Fluorobenzaldehyde is reacted with ammonia or an ammonia source (e.g., ammonium chloride) to form the corresponding imine in situ. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

- **Cyanation:** A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the  $\alpha$ -aminonitrile.
- **Work-up and Purification:** The reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A flow synthesis approach has also been mentioned for **2-Amino-2-(3-fluorophenyl)acetonitrile**, involving the reaction of (3-fluorophenyl)methanamine with TMSCN in the presence of TBAF and TPP in THF within a photoreactor at -50 °C, followed by flash chromatography.[6]

## Reactivity and Stability

- **Stability:** Aminonitriles can be unstable, particularly in the presence of strong acids or bases, which can lead to hydrolysis of the nitrile group to a carboxylic acid or an amide. The presence of both a nucleophilic amino group and an electrophilic nitrile group can potentially lead to self-reaction or decomposition under certain conditions.
- **Reactivity:** The primary amino group can undergo typical amine reactions such as acylation, alkylation, and salt formation. The nitrile group can be hydrolyzed, reduced to an amine, or reacted with organometallic reagents.

## Spectral Data

No specific experimental spectral data (NMR, IR, MS) for **2-Amino-2-(3-fluorophenyl)acetonitrile** has been found in the searched literature. Researchers are advised to obtain analytical data upon synthesis or acquisition of this compound.

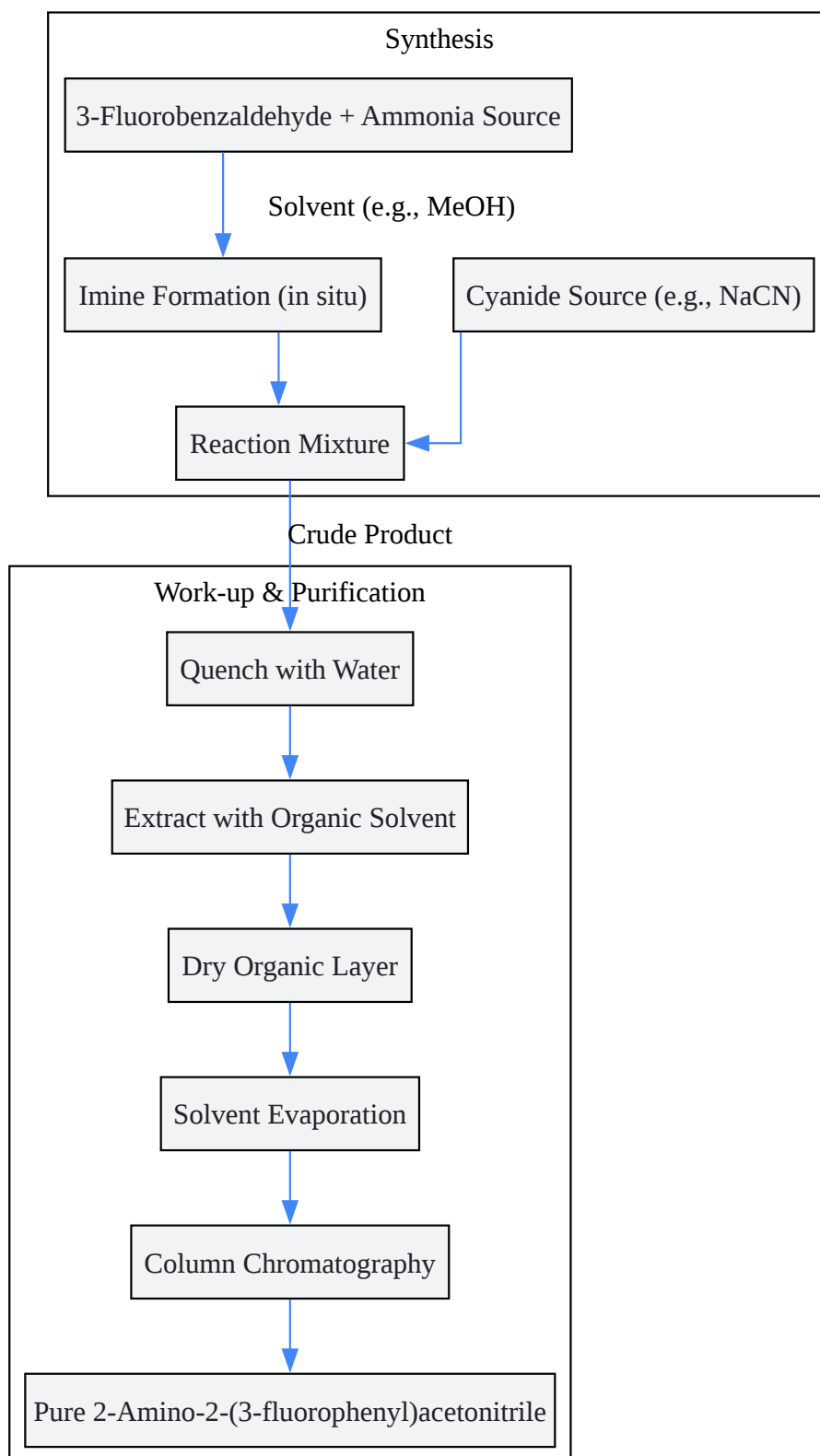
## Biological Activity and Signaling Pathways

There is currently no information available in the reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **2-Amino-2-(3-fluorophenyl)acetonitrile**.

## Visualizations

### Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an  $\alpha$ -aminonitrile, which would be applicable to **2-Amino-2-(3-fluorophenyl)acetonitrile** via a Strecker-type reaction.



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Caption: Generalized workflow for the synthesis of **2-Amino-2-(3-fluorophenyl)acetonitrile**.

## Conclusion

**2-Amino-2-(3-fluorophenyl)acetonitrile** is a compound with potential applications in chemical and pharmaceutical research. However, there is a significant lack of publicly available, experimentally determined data regarding its specific chemical properties, detailed synthesis protocols, spectral data, and biological activity. The information provided in this guide is based on available data for related compounds and general chemical principles. It is imperative for researchers working with this compound to perform their own characterization and validation.

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